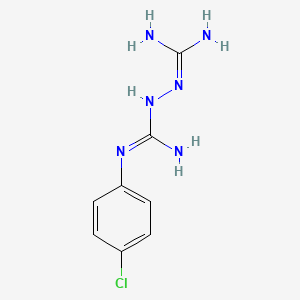
N-Hydroxy-N-phenylnonadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-phenylnonadecanamide is a chemical compound with the molecular formula C25H43NO2. It belongs to the class of fatty acid amides, which are biologically important lipids resulting from the combination of a fatty acid and a biogenic amine linked together in an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-phenylnonadecanamide typically involves the reaction of nonadecanoic acid with N-hydroxyaniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-phenylnonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl nonadecanoic acid, while reduction could produce N-phenyl nonadecanamine .
Scientific Research Applications
N-Hydroxy-N-phenylnonadecanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-phenylnonadecanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism and signaling by interacting with enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenyloctadecanamide
- N-Hydroxy-N-phenylheptadecanamide
- N-Hydroxy-N-phenyldodecanamide
Uniqueness
N-Hydroxy-N-phenylnonadecanamide is unique due to its specific chain length and the presence of both hydroxyl and phenyl groups. This combination imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
142169-26-4 |
|---|---|
Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
N-hydroxy-N-phenylnonadecanamide |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27)26(28)24-21-18-17-19-22-24/h17-19,21-22,28H,2-16,20,23H2,1H3 |
InChI Key |
IPOIGCWJIXXDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
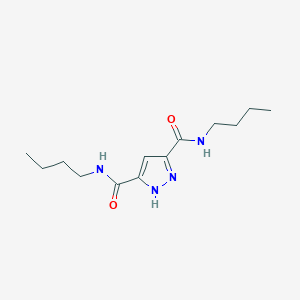
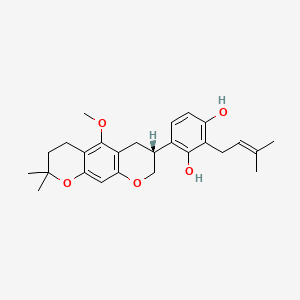
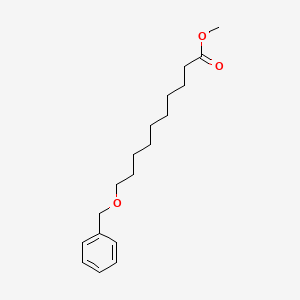
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
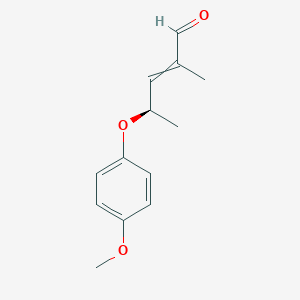
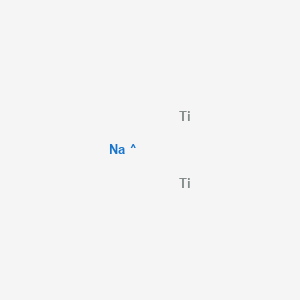
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
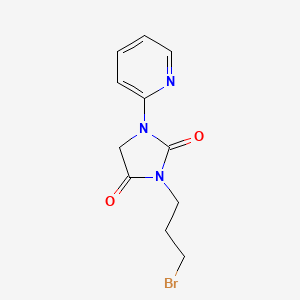
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
